6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride
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Overview
Description
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is a chemical compound known for its chemiluminescent properties. It is often used in scientific research, particularly in the detection of superoxide anions and other reactive oxygen species. The compound is also referred to as Cypridina Luciferin methoxy-analogue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization under controlled conditions to form the imidazo[1,2-a]pyrazin-3-one core. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazin-3-one derivatives .
Scientific Research Applications
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is widely used in scientific research due to its chemiluminescent properties. Some of its applications include:
Chemistry: Used as a chemiluminescent probe for detecting reactive oxygen species.
Biology: Employed in studies involving oxidative stress and cellular responses.
Medicine: Utilized in diagnostic assays to detect superoxide anions in biological samples.
Industry: Applied in quality control processes to monitor oxidative stability of products.
Mechanism of Action
The chemiluminescent properties of 6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride are due to its ability to react with superoxide anions and other reactive oxygen species. The reaction forms an intermediate that undergoes a chemical transformation, emitting light in the process. This light emission is used as a signal to detect the presence of reactive oxygen species in various samples .
Comparison with Similar Compounds
Similar Compounds
Lucigenin: Another chemiluminescent compound used for detecting superoxide anions.
Luminol: Widely used in forensic science for detecting blood traces due to its chemiluminescent properties.
Coelenterazine: A natural luciferin used in bioluminescence studies.
Uniqueness
6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is unique due to its high sensitivity and selectivity for superoxide anions. Its chemiluminescent properties make it a valuable tool in various scientific research applications, particularly in studies involving oxidative stress and reactive oxygen species .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,15H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMPQNFFCUDXSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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